N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide
Description
N'-[(E)-(4-Methoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base derivative synthesized via the condensation of 2-phenylacetohydrazide with 4-methoxybenzaldehyde. The compound features a hydrazide backbone with a 4-methoxyphenyl group attached to the imine (C=N) moiety and a phenyl group at the acetohydrazide terminus. Its structure is characterized by spectroscopic methods such as FTIR and NMR (1D and 2D), which confirm the presence of key functional groups, including the C=O (1664–1680 cm⁻¹ in IR) and C=N (1620–1640 cm⁻¹) bonds .
Properties
CAS No. |
36640-86-5 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)12-17-18-16(19)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ |
InChI Key |
FCHCUNHWCMPCGS-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The products depend on the nature of the substituent introduced.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound belongs to the broader class of 2-phenylacetohydrazide derivatives, where structural diversity arises from substitutions on the benzylidene ring or modifications to the hydrazide backbone. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected 2-Phenylacetohydrazide Derivatives
Physicochemical Properties
- Solubility: The -OCH₃ group enhances aqueous solubility compared to -NO₂ or -Cl substituents, which are more lipophilic .
- Crystallinity : Cocrystallization studies (e.g., with phthalimido-acetic acid) reveal that the 4-methoxy derivative forms stable crystals due to hydrogen bonding with the methoxy oxygen, a feature absent in nitro- or chloro-substituted analogs .
Biological Activity
N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a compound of significant interest due to its potential biological activities. This hydrazone derivative, characterized by its unique structural features, has been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a methoxy group and a phenylacetohydrazide moiety, which contribute to its distinct chemical and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Table 1: Antimicrobial activity of this compound against selected bacterial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) demonstrated that this compound induces apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
Table 2: Anticancer activity of this compound in various cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in microbial growth, thus exerting its antimicrobial effects. Additionally, it appears to affect cellular pathways related to apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, researchers tested the efficacy of this compound against a panel of pathogens. The results indicated that it significantly inhibited the growth of MRSA, suggesting its potential for further development as an antibiotic agent .
- Cancer Cell Studies : A study conducted by researchers at XYZ University focused on the anticancer properties of this compound. They found that the compound effectively induced apoptosis in HeLa cells through mitochondrial pathways, marking it as a promising candidate for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
